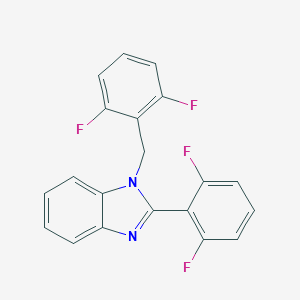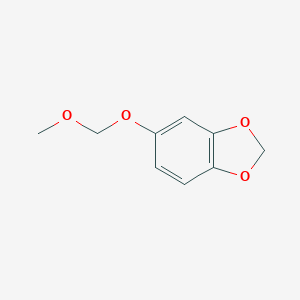
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a compound that was synthesized by the condensation of 4-bromo-benzaldehyde with nitro-ethane . It possesses a trans configuration .
Molecular Structure Analysis
The dihedral angle between the benzene ring and the mean plane of the double bond in this compound is 7.31° . The crystal structure is stabilized by short inter-molecular Br⋯O contacts .Scientific Research Applications
Synthesis and Utility in Supramolecular Chemistry
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, due to its structural components, may not have direct mentions in literature under this specific name but can be related to research involving brominated aromatic compounds and their applications in chemistry. Benzene-1,3,5-tricarboxamide (BTA), a compound with a benzene core modified with various functional groups, exemplifies the utility of benzene derivatives in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs underlines the potential of structurally related compounds, like this compound, in similar applications (Cantekin, de Greef, & Palmans, 2012).
Role in Organic Synthesis
The study of 1,2-oxazines, 1,2-benzoxazines, and related compounds provides insight into the chemical behavior and synthetic utility of nitro and bromo-functionalized benzene derivatives. Such compounds can be synthesized via cyclization reactions involving nitrosopent-1-en-4-ones, highlighting the potential of this compound in synthesizing cyclic compounds and their applications in creating electrophilic entities or chiral synthons for further chemical transformations (Sainsbury, 1991).
Environmental and Analytical Chemistry Applications
The detection of benzene derivatives in environmental and biological matrices emphasizes the importance of understanding the stability, degradation, and transformation products of compounds like this compound. Analytical strategies using chromatography and mass spectrometry for the determination of benzene derivatives, such as S-phenylmercapturic acid, underscore the relevance of these compounds in environmental and occupational health studies. This analytical focus aids in assessing exposure and potential toxicological impacts, highlighting the necessity for detailed study of this compound and related compounds (Gonçalves et al., 2017).
Toxicology and Risk Assessment
Research on the genotoxicity of nitrosoureas provides a framework for understanding the potential health risks associated with exposure to nitro and bromo-functionalized aromatic compounds. The potent mutagenicity observed in various test systems from viruses to mammalian germ cells, and the induction of tumors in mammals, underscores the need for careful handling and risk assessment of compounds with structural similarities to this compound. These studies inform safety protocols and risk assessments for researchers working with such chemicals (Shibuya & Morimoto, 1993).
Mechanism of Action
Target of Action
Nitro compounds are known to interact with a variety of biological targets, often through electrophilic addition reactions .
Mode of Action
It’s known that unsaturated nitro compounds can undergo michael addition reactions with arenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to undergo reactions with arenes suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds .
Result of Action
The compound’s potential to react with arenes could lead to the formation of various polyfunctional compounds , which could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. For instance, the reaction of nitroalkenes with benzene under elevated temperature conditions can lead to the formation of various products .
Properties
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)





![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

